Medioresinol

Catalog No.
S534890
CAS No.
40957-99-1
M.F
C21H24O7
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medioresinol

CAS Number

40957-99-1

Product Name

Medioresinol

IUPAC Name

4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1

InChI Key

VJOBNGRIBLNUKN-BMHXQBNDSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC

Solubility

Soluble in DMSO

Synonyms

Medioresil, Medioresinol

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC

Description

The exact mass of the compound Medioresinol is 388.1522 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant and Anti-Inflammatory Effects

Prevention of Pyroptosis of Endothelial Cells in Ischemic Stroke

Antifungal Properties

Anti-Menopausal Effects

Anti-Cancer Effects

Targeting UNC-51-like kinase 1 and 2

Anti-Inflammatory Actions

Therapeutic Agent for Bacterial Infection

Estrogen Replacement

Medioresinol is a naturally occurring lignan compound, specifically classified as a furofuran-type lignan. Its chemical formula is C21H24O7, and it exhibits a complex structure characterized by a tetrahydro-1H,3H-furo[3,4-c]furan backbone substituted with various functional groups, including a 4-hydroxy-3,5-dimethoxyphenyl group at one position . This compound is primarily extracted from the bark of Eucommia ulmoides, commonly known as Eucommia, as well as from flaxseed, where it contributes to the plant's antioxidant properties .

Medioresinol undergoes several chemical transformations under varying conditions. Notably, it can participate in thermal reactions that lead to the formation of oligomeric products. For example, heating medioresinol at elevated temperatures can result in isomerization and the generation of other lignans through dehydration and subsequent reactions . Additionally, its structure allows for potential modifications via oxidation or reduction processes, which can alter its biological activity.

Medioresinol exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Research indicates that it can improve myocardial function in models of heart failure by reducing oxidative stress and inflammatory responses through the activation of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway . Furthermore, it has been shown to ameliorate ischemic brain injury by reducing mitochondrial reactive oxygen species levels .

The synthesis of medioresinol can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting medioresinol from plant sources like Eucommia bark and flaxseed.
  • Chemical Synthesis: Laboratory synthesis may involve coupling reactions between simpler lignan precursors or through multi-step organic synthesis techniques that modify existing lignans into medioresinol .

Medioresinol has a range of applications in both medicinal and industrial contexts:

  • Pharmaceuticals: It is studied for its potential therapeutic effects in treating cardiovascular diseases and conditions related to oxidative stress.
  • Nutraceuticals: Due to its antioxidant properties, medioresinol is incorporated into dietary supplements aimed at promoting health and wellness.
  • Research: It serves as a precursor for synthesizing other lignans and polyphenolic compounds in chemical research.

Studies on medioresinol's interactions reveal its capacity to modulate various biological pathways. For instance, it has been shown to interact with key proteins involved in cell signaling pathways related to inflammation and cellular stress responses. Molecular docking studies indicate stable binding with proteins such as PI3K, AKT, and mTOR, which are crucial for mediating its therapeutic effects . Additionally, research has highlighted its role in inducing reactive oxygen species accumulation in certain fungal cells, leading to apoptosis .

Medioresinol shares structural and functional similarities with several other lignans. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey FeaturesUnique Aspects
SecoisolariciresinolFurofuran LignanAntioxidant properties; found in flaxseedExhibits different bioactivity profiles
HydroxymatairesinolAryltetralin LignanAnti-inflammatory effects; derived from plantsMore potent in certain inflammatory models
PinoresinolFurofuran LignanAntioxidant activity; present in various woodsDifferent structural substitutions

Medioresinol is distinct due to its specific structural characteristics and the breadth of its biological activities, particularly its involvement in cardiovascular health and oxidative stress modulation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

388.15220310 g/mol

Monoisotopic Mass

388.15220310 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J74JLA8FFA

Wikipedia

(-)-medioresinol

Dates

Modify: 2023-08-15
1: Hwang JH, Choi H, Hwang IS, Kim AR, Woo ER, Lee DG. Synergistic antibacterial and antibiofilm effect between (+)-medioresinol and antibiotics in vitro. Appl Biochem Biotechnol. 2013 Aug;170(8):1934-41. PubMed PMID: 23797511.
2: Hwang JH, Hwang IS, Liu QH, Woo ER, Lee DG. (+)-Medioresinol leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans. Biochimie. 2012 Aug;94(8):1784-93. doi: 10.1016/j.biochi.2012.04.010. Epub 2012 Apr 16. PubMed PMID: 22534194.

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